6-(1-Phenylethoxy)pyridine-3-carboxylic acid
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Overview
Description
6-(1-Phenylethoxy)pyridine-3-carboxylic acid is a biochemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a pyridine ring substituted with a phenylethoxy group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with phenylethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(1-Phenylethoxy)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a wide range of substituted pyridine derivatives .
Scientific Research Applications
6-(1-Phenylethoxy)pyridine-3-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-Phenylethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
6-(1-Phenylethoxy)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-(1-Phenylethoxy)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyridine ring.
6-(1-Phenylethoxy)pyridine-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
6-(1-Phenylethoxy)pyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects.
Biological Activity
6-(1-Phenylethoxy)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a phenylethoxy group and a carboxylic acid moiety, which may contribute to its biological activity. The structural formula can be represented as:
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have demonstrated its ability to inhibit cell proliferation in prostate (DU145, PC3), lung (A549), and colon cancer (HCT116) cell lines. The compound showed a concentration-dependent cytotoxic effect with IC50 values ranging from 5 µM to 15 µM across different cell types .
Cell Line | IC50 (µM) |
---|---|
DU145 | 10 |
PC3 | 12 |
A549 | 8 |
HCT116 | 15 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In animal models, it inhibited TPA-induced ear swelling, showing significant reduction rates comparable to standard anti-inflammatory drugs like Indomethacin. The effective concentration for reducing inflammation was reported at 400 nmol/L, with inhibition rates exceeding 60% .
Antimicrobial Activity
The compound also exhibits antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria was found to be in the range of 40-50 µg/mL, showcasing its potential as an antibacterial agent .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities involved in cancer cell proliferation and inflammatory responses. The presence of the electron-donating phenylethoxy group likely enhances its binding affinity to these targets .
Case Studies
- Prostate Cancer Study : A study evaluated the cytotoxic effects of the compound on prostate cancer cells, revealing that it induced apoptosis through mitochondrial pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Inflammation Model : In a mouse model of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, suggesting its potential use in treating inflammatory disorders .
Properties
IUPAC Name |
6-(1-phenylethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(11-5-3-2-4-6-11)18-13-8-7-12(9-15-13)14(16)17/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKYDDFOEVZSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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